

An In-depth Technical Guide to Methyl 2,3-dibromo-3-phenylpropanoate

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Compound of Interest

Compound Name: Methyl 2,3-dibromo-3-phenylpropanoate

Cat. No.: B1616780

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Introduction

Methyl 2,3-dibromo-3-phenylpropanoate is a halogenated derivative of methyl cinnamate. Its structure, featuring two chiral centers and reactive bromine atoms, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on experimental details and data presentation for the scientific community. While specific biological activities for this exact compound are not extensively documented in publicly available literature, the broader class of phenylpropanoids and their halogenated derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.^{[1][2][3][4][5][6][7][8][9][10]} This guide will, therefore, also touch upon the potential biological relevance of this scaffold.

Synthesis of Methyl 2,3-dibromo-3-phenylpropanoate

The synthesis of **methyl 2,3-dibromo-3-phenylpropanoate** is typically achieved in a two-step process:

- **Bromination of trans-cinnamic acid:** This step involves the electrophilic addition of bromine across the double bond of trans-cinnamic acid to yield 2,3-dibromo-3-phenylpropanoic acid.

- Esterification: The resulting di-brominated carboxylic acid is then esterified, typically using methanol in the presence of an acid catalyst, to produce the desired methyl ester.

Experimental Protocols

Step 1: Synthesis of 2,3-dibromo-3-phenylpropanoic acid

This protocol is adapted from established laboratory procedures for the bromination of alkenes.

[\[11\]](#)[\[12\]](#)

- Materials:
 - trans-Cinnamic acid
 - Glacial acetic acid
 - Pyridinium tribromide
 - Ethanol
 - Water
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trans-cinnamic acid (e.g., 8.0 mmol) in glacial acetic acid (e.g., 4.0 mL).
 - Add pyridinium tribromide (e.g., 8.0 mmol) to the solution.
 - Heat the reaction mixture under reflux using a water bath. The progress of the reaction can be monitored by the disappearance of the reddish-brown color of the bromine.
 - After the reaction is complete (typically when the solution becomes colorless or pale yellow), cool the mixture to room temperature.
 - Precipitate the product by adding water.
 - Collect the crude product by vacuum filtration and wash with cold water.

- Recrystallize the crude 2,3-dibromo-3-phenylpropanoic acid from a mixed solvent system of ethanol and water to obtain the purified product.
- Dry the crystals and determine the melting point. The melting point can help in identifying the stereochemistry of the product, with the erythro form (racemic mixture of (2R,3S) and (2S,3R)) melting at approximately 204 °C and the threo form (racemic mixture of (2R,3R) and (2S,3S)) melting at around 95 °C.[\[12\]](#)

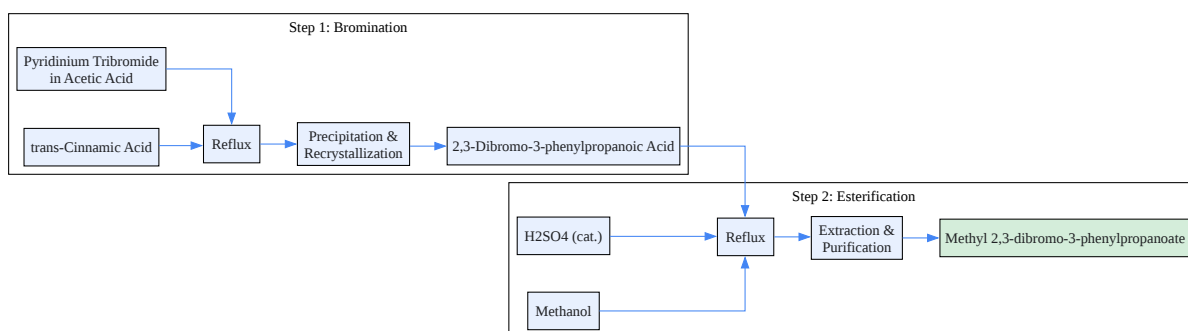
Step 2: Esterification of 2,3-dibromo-3-phenylpropanoic acid

This is a standard Fischer esterification procedure.

- Materials:
 - 2,3-dibromo-3-phenylpropanoic acid
 - Methanol (anhydrous)
 - Concentrated sulfuric acid (catalyst)
 - Sodium bicarbonate solution (saturated)
 - Brine (saturated NaCl solution)
 - Anhydrous sodium sulfate or magnesium sulfate
 - Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Procedure:
 - Suspend 2,3-dibromo-3-phenylpropanoic acid in an excess of anhydrous methanol in a round-bottom flask.
 - Carefully add a catalytic amount of concentrated sulfuric acid.
 - Heat the mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography (TLC).

- After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
- Neutralize the residue with a saturated solution of sodium bicarbonate.
- Extract the product with an organic solvent like diethyl ether or ethyl acetate.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Evaporate the solvent under reduced pressure to obtain the crude **methyl 2,3-dibromo-3-phenylpropanoate**.
- The product can be further purified by column chromatography if necessary.

Reaction Workflow



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Caption: Synthetic pathway for **methyl 2,3-dibromo-3-phenylpropanoate**.

Physicochemical Data

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₁₀ H ₁₀ Br ₂ O ₂ | [13] |
| Molecular Weight | 321.99 g/mol | [13] |
| CAS Number | 21770-48-9 | [14] |
| Appearance | Expected to be a solid or oil | |
| Melting Point | Not readily available in searched literature | |
| Boiling Point | Not readily available in searched literature | |
| Solubility | Expected to be soluble in common organic solvents | |

Spectroscopic Data

While specific spectra for **methyl 2,3-dibromo-3-phenylpropanoate** were not directly available in the search results, data for the closely related ethyl ester and the parent carboxylic acid can provide valuable insights.

| Spectroscopic Data | Expected Peaks/Signals (based on analogs and structure) |
|-------------------------------------|---|
| ^1H NMR | - Phenyl protons (multiplet, ~ 7.2 - 7.5 ppm)- Methine protons (-CHBr) (doublets, ~ 4.5 - 5.5 ppm)- Methyl protons (-OCH ₃) (singlet, ~ 3.7 - 3.9 ppm) |
| ^{13}C NMR | - Carbonyl carbon (~ 165 - 170 ppm)- Phenyl carbons (~ 125 - 140 ppm)- Methine carbons (-CHBr) (~ 45 - 60 ppm)- Methoxy carbon (-OCH ₃) (~ 52 - 55 ppm) |
| IR Spectroscopy (cm ⁻¹) | - C=O stretch (ester) (~ 1730 - 1750)- C-O stretch (~ 1100 - 1300)- C-Br stretch (~ 500 - 700)- Aromatic C-H and C=C stretches |

Chemical Reactions

Methyl 2,3-dibromo-3-phenylpropanoate can undergo several important reactions, primarily involving the elimination of the bromine atoms.

Dehydrobromination and Debromination

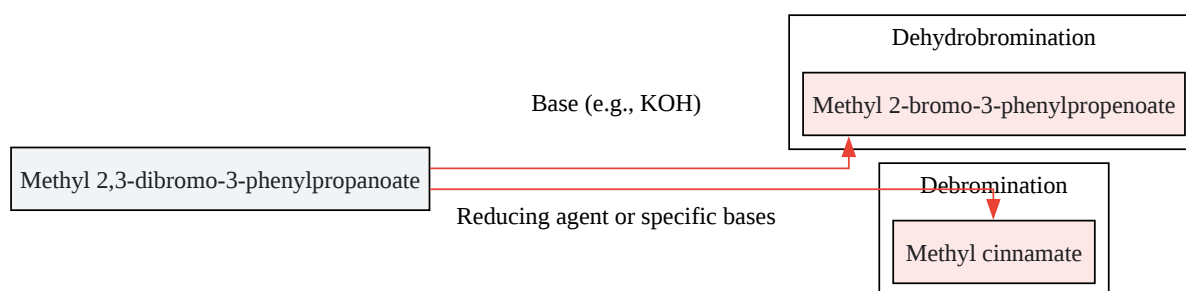
Treatment of vicinal dibromides like **methyl 2,3-dibromo-3-phenylpropanoate** with a base can lead to either dehydrobromination (elimination of HBr) to form a vinyl bromide or debromination (elimination of Br₂) to form an alkene. The reaction pathway is often dependent on the reaction conditions and the stereochemistry of the starting material.

Experimental Protocol: Dehydrobromination/Debromination

- Materials:
 - Methyl 2,3-dibromo-3-phenylpropanoate**
 - Base (e.g., potassium hydroxide, sodium methoxide, or a non-nucleophilic base like DBU)
 - Solvent (e.g., ethanol, DMSO)

- Procedure:
 - Dissolve **methyl 2,3-dibromo-3-phenylpropanoate** in a suitable solvent.
 - Add the base to the solution. The reaction may be run at room temperature or with heating.
 - Monitor the reaction by TLC.
 - Upon completion, quench the reaction (e.g., with water or a mild acid).
 - Extract the product with an organic solvent.
 - Wash, dry, and concentrate the organic layer.
 - Purify the product by column chromatography or distillation.

Reaction Scheme



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Caption: Elimination pathways for **methyl 2,3-dibromo-3-phenylpropanoate**.

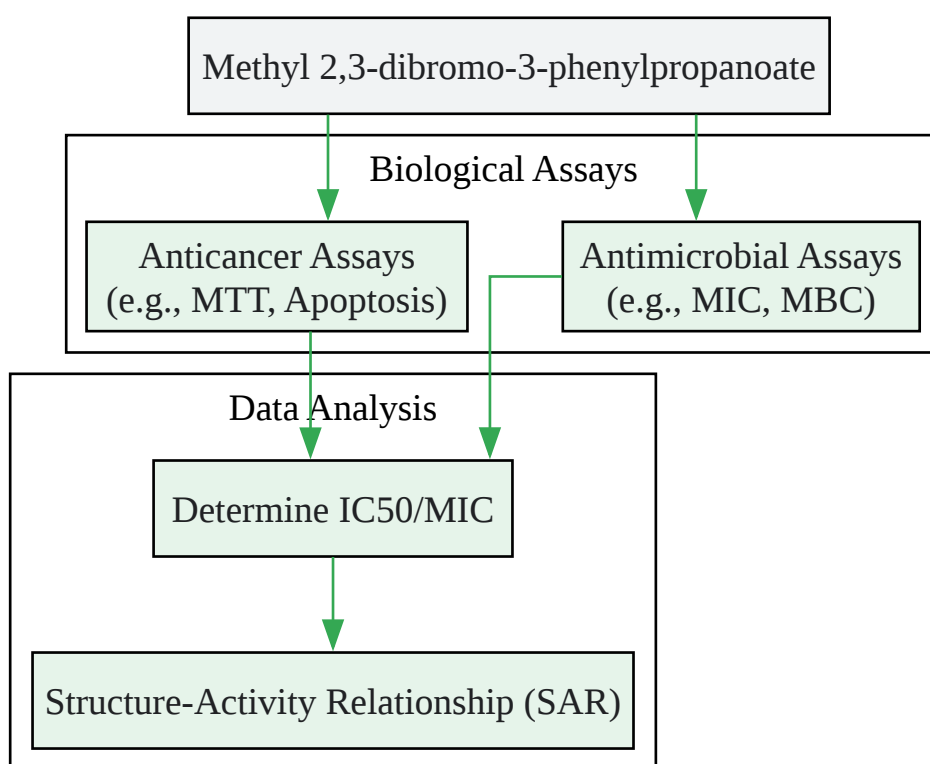
Potential Biological Activities

While direct studies on the biological effects of **methyl 2,3-dibromo-3-phenylpropanoate** are scarce, the broader class of phenylpropanoids and their derivatives have demonstrated a wide

range of pharmacological activities.

- **Anticancer Activity:** Numerous studies have reported the synthesis and evaluation of phenylpropanoic acid derivatives as potential anticancer agents.[1][5][15] The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
- **Antimicrobial Activity:** Phenylpropanoids have also been investigated for their antibacterial and antifungal properties.[2][3][4] Halogenation of these compounds can sometimes enhance their antimicrobial potency.[6]

Biological Evaluation Workflow



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Caption: Workflow for the biological evaluation of the target compound.

Conclusion

Methyl 2,3-dibromo-3-phenylpropanoate is a versatile synthetic intermediate with potential for further chemical transformations and exploration of its biological activities. This guide has

provided a detailed overview of its synthesis, characterization, and potential applications based on the available scientific literature. The provided experimental protocols and data summaries are intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. Further investigation into the biological properties of this specific compound is warranted, given the promising activities of related phenylpropanoid derivatives.

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